molecular formula C7H3ClFNO4 B6161266 5-chloro-2-fluoro-4-nitrobenzoic acid CAS No. 1805656-05-6

5-chloro-2-fluoro-4-nitrobenzoic acid

Cat. No.: B6161266
CAS No.: 1805656-05-6
M. Wt: 219.6
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Description

5-Chloro-2-fluoro-4-nitrobenzoic acid is a multifunctional benzoic acid derivative that serves as a high-value synthetic intermediate in organic chemistry and drug discovery. Its structure, featuring a benzoic acid core substituted with chlorine, fluorine, and nitro groups, provides a reactive scaffold for intricate molecular construction . This compound is particularly valuable in heterocyclic oriented synthesis (HOS) for constructing various condensed nitrogenous cycles, which are fundamental structures in numerous pharmaceuticals and bioactive molecules . In scientific research, this compound is primarily used as a key building block in the development of active pharmaceutical ingredients (APIs) and other complex organic molecules . The electron-withdrawing nitro and halogen substituents on the aromatic ring significantly influence the compound's reactivity, making it a suitable substrate for nucleophilic aromatic substitution reactions and catalytic reduction . Common research applications involve further functionalization, such as the reduction of the nitro group to an amino group or the displacement of halogens to create novel molecular entities . As a specialized chemical intermediate, this compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1805656-05-6

Molecular Formula

C7H3ClFNO4

Molecular Weight

219.6

Purity

95

Origin of Product

United States

Synthetic Methodologies and Mechanistic Insights for 5 Chloro 2 Fluoro 4 Nitrobenzoic Acid

Established Reaction Pathways for the Preparation of 5-chloro-2-fluoro-4-nitrobenzoic acid

The synthesis of this compound primarily relies on established and predictable organic chemistry reactions, focusing on the strategic introduction of substituents onto a pre-existing benzene (B151609) ring.

Strategic Nitration of Precursor Aromatic Systems

The most direct and commonly inferred method for synthesizing this compound is the electrophilic nitration of 5-chloro-2-fluorobenzoic acid. This pathway leverages the directing effects of the substituents already present on the aromatic ring to guide the incoming nitro group to the desired position.

Mechanistic Insights: In this electrophilic aromatic substitution reaction, a mixture of concentrated nitric acid and concentrated sulfuric acid is typically used to generate the highly electrophilic nitronium ion (NO₂⁺). youtube.commasterorganicchemistry.com The regioselectivity of the reaction on the 5-chloro-2-fluorobenzoic acid ring is determined by the cumulative electronic effects of the existing groups:

-COOH (Carboxylic acid group): This is a deactivating, meta-directing group.

-F (Fluoro group): This is a deactivating but ortho, para-directing group.

-Cl (Chloro group): This is also a deactivating but ortho, para-directing group.

The fluorine atom at position 2 and the chlorine atom at position 5 direct incoming electrophiles to their respective ortho and para positions. The carboxylic acid at position 1 directs to the meta positions (positions 3 and 5). The position 4 is ortho to the fluorine atom and meta to the carboxylic acid group. This alignment of directing effects strongly favors the nitration at the C4 position, leading to the desired product. The alternative position, C6, is sterically hindered by the adjacent carboxylic acid group. A similar strategy is documented for the synthesis of the isomeric 2-chloro-4-fluoro-5-nitrobenzoic acid from 2-chloro-4-fluorobenzoic acid. google.com

Interactive Data Table: Typical Conditions for Nitration of Halogenated Benzoic Acids
PrecursorReagentsTemperatureCommentsReference
2-chlorobenzoic acidConc. H₂SO₄, Conc. HNO₃30 - 40 °CYields 2-chloro-5-nitrobenzoic acid with high purity after purification. google.com
Benzoic acidConc. H₂SO₄, Conc. HNO₃< 5 °CLow temperature is crucial to minimize formation of ortho- and para-isomers. truman.edu
2-chloro-4-fluorobenzoic acidMixed acidNot specifiedUsed in the synthesis of the isomeric product. google.com

Multi-step Convergent and Divergent Synthetic Routes

Multi-step syntheses provide an alternative approach, often starting from a simpler, commercially available toluene (B28343) derivative. A plausible divergent route to this compound begins with 5-chloro-2-fluorotoluene (B1349765).

This synthesis involves two main transformations:

Nitration: The aromatic ring of 5-chloro-2-fluorotoluene is nitrated. The methyl group (-CH₃) is activating and ortho, para-directing, while the fluoro and chloro groups are ortho, para-directing. The position ortho to the fluorine and para to the chlorine (C4) is the most likely site for nitration, yielding 5-chloro-2-fluoro-4-nitrotoluene.

Oxidation: The methyl group of the resulting nitrotoluene is then oxidized to a carboxylic acid. This is a standard transformation that can be achieved with strong oxidizing agents.

This multi-step approach is analogous to a patented method for synthesizing 2-chloro-4-fluoro-5-nitrobenzoic acid from 2-chloro-4-fluorotoluene (B151448), which involves nitration followed by hydrolysis and oxidation. google.com The oxidation of a nitrotoluene to a nitrobenzoic acid is a well-established procedure in organic synthesis. orgsyn.orgquora.com

Interactive Data Table: Multi-step Synthesis via Toluene Derivative
StepStarting MaterialReagentsProductReference
1. Nitration5-chloro-2-fluorotolueneConc. HNO₃, Conc. H₂SO₄5-chloro-2-fluoro-4-nitrotoluene google.comquora.com
2. Oxidation5-chloro-2-fluoro-4-nitrotolueneKMnO₄ or Na₂Cr₂O₇/H₂SO₄This compound orgsyn.orgchemicalbook.com

Advanced Catalytic Systems in the Synthesis of this compound and Analogues

While classical methods are established, research into advanced catalytic systems offers potential for more efficient, selective, and environmentally benign syntheses. The application of these modern techniques to this specific molecule is not yet widespread but is relevant for the synthesis of complex analogues.

Transition Metal-Mediated Transformations for Aromatic Functionalization

Transition metal catalysis, particularly with palladium, has revolutionized the functionalization of C-H bonds in aromatic systems. rsc.org These methods can direct reactions to positions that are not accessible through traditional electrophilic substitution. For instance, palladium(II) catalysts have been used for the meta-C-H olefination and acetoxylation of benzoic acid derivatives using specialized directing groups. nih.govscispace.com

While there are no specific reports of using these methods to synthesize this compound itself, the principles could be applied to create novel analogues by functionalizing the C-H bonds of a suitable precursor. These reactions represent the cutting edge of synthetic methodology, offering pathways to molecules that would be difficult to obtain otherwise.

Organocatalysis and Biocatalysis in Nitrobenzoic Acid Synthesis

Organocatalysis , which uses small organic molecules as catalysts, is a rapidly growing field of green chemistry. However, its application to the nitration of simple, deactivated aromatic rings like benzoic acid derivatives is still limited. sci-hub.se

Biocatalysis employs enzymes or whole organisms to perform chemical transformations with high selectivity under mild conditions. acs.org

Enzymatic Nitration: Some enzymes, such as horseradish peroxidase, can catalyze the nitration of certain aromatic compounds, particularly activated substrates like phenols. nih.gov However, controlling regioselectivity is a major challenge, and the substrate scope for complex, deactivated molecules is narrow. acs.org

Enzymatic Halogenation: Vanadium-dependent haloperoxidases are known to catalyze halogenation reactions, but their application has been focused on specific substrates and reaction types, such as N-halogenation. chemrxiv.org

Nitro Group Reduction: Conversely, the reduction of nitroaromatics to amines is a well-explored area in biocatalysis, with nitroreductases offering a green alternative to metal-catalyzed hydrogenations. google.comrsc.org

Currently, the direct synthesis of a complex molecule like this compound using biocatalytic methods is not established. These approaches remain an area of academic research with potential for future industrial application.

Solid-Phase Synthesis Techniques Utilizing this compound as a Building Block

This compound is a versatile, commercially available building block utilized in solid-phase synthesis, particularly for creating diverse heterocyclic scaffolds. acs.orgnih.gov Its multiple reactive sites allow for a range of chemical modifications, making it a valuable starting material in heterocyclic oriented synthesis (HOS). acs.orgnih.gov

One notable application involves its immobilization on a Rink amide resin. acs.orgresearchgate.net This is followed by a sequence of reactions including chlorine substitution, reduction of the nitro group, and cyclization to yield various nitrogen-containing heterocycles. acs.orgnih.gov This methodology has been successfully employed to prepare libraries of significant drug discovery compounds such as:

Benzimidazoles acs.orgacs.org

Benzotriazoles acs.orgacs.org

Quinoxalinones acs.orgacs.org

Benzodiazepinediones acs.orgacs.org

Succinimides acs.orgacs.org

The reduction of the nitro group on the solid support is a critical step. While catalytic hydrogenation is one option, alternatives like sodium dithionite (B78146) and stannous chloride have proven to be effective. researchgate.net The use of sodium dithionite often requires a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS), to facilitate the reaction between the inorganic salt in the aqueous phase and the resin-bound organic molecule. researchgate.net

This solid-phase approach is advantageous for generating diverse chemical libraries for high-throughput screening in drug discovery. nih.govacs.org However, the methodology has limitations, as demonstrated by unsuccessful attempts to synthesize larger ring structures like 8-membered benzodiazocine cycles. acs.orgacs.org

Green Chemistry Principles Applied to the Production of this compound

The industrial production of this compound has seen a shift towards greener and more sustainable practices, focusing on minimizing environmental impact and improving process efficiency.

Solvent-Free and Aqueous Reaction Media

Traditional syntheses of this compound and related compounds often rely on volatile and hazardous organic solvents. google.com Research into greener alternatives has explored the use of aqueous reaction media. For instance, the oxidation of 2-fluoro-4-nitrotoluene (B45272) to 2-fluoro-4-nitrobenzoic acid can be conducted in an aqueous solution of sodium hydroxide (B78521) with potassium permanganate (B83412) as the oxidizing agent. chemicalbook.com This method, while using water as the solvent, still involves hazardous reagents and produces manganese dioxide waste. Another approach involves the use of a water/organic solvent mixture with a phase-transfer catalyst for certain reduction steps in related syntheses. researchgate.net

Efforts to move towards entirely solvent-free conditions or reactions in benign solvents like water are central to making the production of this chemical intermediate more environmentally friendly.

Atom Economy and Process Intensification in Industrial Synthesis

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key consideration in the industrial synthesis of this compound. primescholars.com High atom economy is desirable as it signifies less waste generation. primescholars.com

One patented industrial synthesis route involves the photochlorination of 2-chloro-4-fluorotoluene to 2-chloro-4-fluorobenzylidene dichloride, followed by mixed acid nitration, hydrolysis, and oxidation. google.com This multi-step process claims a total yield of over 80% and is described as having a short process cycle, mild conditions, and low waste, making it suitable for industrial production. google.com

Another patented method focuses on the nitration of 2-chloro-4-fluorobenzoic acid. patsnap.comwipo.int This process utilizes a catalyst and controlled temperature conditions to achieve high yields (around 97%) and purity. patsnap.com Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is evident in these patented methods through the use of catalysts and optimized reaction conditions to maximize yield and minimize byproducts. google.compatsnap.com

Sustainable Reagent Selection and Waste Minimization Strategies

The selection of reagents plays a crucial role in the sustainability of the synthesis of this compound. Traditional nitration methods often use a mixture of concentrated nitric acid and sulfuric acid, which are corrosive and generate significant acidic waste. epo.orggoogle.com

Some synthetic approaches aim to mitigate these issues. For example, a patented method describes the nitration of 2-chloro-4-fluorobenzotrichloride, which is then hydrolyzed to the desired acid. epo.orggoogle.com This route is presented as an alternative to the direct nitration of 2-chloro-4-fluorobenzoic acid, which can lead to considerable impurities. google.com

Waste minimization is also addressed by recycling materials. In one synthesis of a related compound, the filtrate and washing water from the nitration step are recovered for reuse. patsnap.com The choice of oxidizing agent is also critical. While strong oxidizing agents like potassium permanganate are effective, they generate stoichiometric amounts of waste (e.g., MnO2). chemicalbook.com The development of catalytic oxidation methods would represent a significant advancement in sustainability.

Elucidation of Reaction Mechanisms in the Formation of this compound

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and improving yields.

Kinetic Investigations and Reaction Rate Determinations

While specific kinetic studies and detailed reaction rate determinations for the synthesis of this compound are not extensively detailed in the provided search results, the patents for its synthesis provide insights into the reaction progress. For example, the monitoring of the reaction by gas chromatography (GC) to track the disappearance of the starting material and the appearance of the product is mentioned. epo.org

The patents also emphasize the importance of controlling reaction parameters like temperature and the rate of addition of reagents. patsnap.comepo.org For instance, in the nitration of 2-chloro-4-fluorobenzoic acid, the temperature is controlled between -10°C and 30°C. patsnap.com In another process, the hydrolysis of 2-chloro-4-fluoro-5-nitrobenzotrichloride is carried out at 100-110°C for 3 hours to ensure the completion of the reaction. epo.org These controlled conditions suggest an empirical understanding of the reaction kinetics to maximize the yield of the desired product and minimize the formation of isomers and other byproducts. patsnap.comepo.org Further detailed kinetic studies would be beneficial for a more fundamental understanding and optimization of these industrial processes.

Identification of Reaction Intermediates and Transition States

Currently, there is no published research that explicitly identifies or characterizes the reaction intermediates and transition states involved in the primary synthetic routes to this compound. Standard synthesis often involves the nitration of a precursor like 4-chloro-2-fluorobenzoic acid. In related syntheses, such as that of the isomer 2-chloro-4-fluoro-5-nitrobenzoic acid, patent documents mention the formation of intermediates like 2-chloro-4-fluoro-5-nitrotrichloromethane benzene, which is subsequently hydrolyzed. google.com This suggests that an analogous intermediate, potentially 4-chloro-2-fluoro-5-nitrotrichloromethane, could be formed if starting from 4-chloro-2-fluorotoluene, but this remains speculative.

The definitive identification of short-lived intermediates and transition states would require advanced analytical techniques, such as low-temperature spectroscopy (NMR, IR), stopped-flow kinetics, or mass spectrometry, coupled with isotopic labeling studies. Such detailed mechanistic investigations for this specific compound have not been reported in the accessible literature.

Computational Reaction Pathway Analysis and Energy Profiling

There is a notable absence of computational studies on the reaction pathway and energy profile for the synthesis of this compound. This type of analysis, typically employing methods like Density Functional Theory (DFT), is crucial for:

Mapping the potential energy surface of the reaction.

Calculating the activation energies for each step.

Theoretically modeling the structures of transition states.

Understanding the regioselectivity of the nitration on the substituted benzene ring.

Such computational research would provide profound insights into the reaction mechanism, explaining why the nitro group is directed to the fourth position in the presence of the existing chloro and fluoro substituents. However, no such energy profiling or reaction pathway analysis has been published, leaving a critical knowledge gap in the fundamental chemistry of this compound's synthesis.

Advanced Spectroscopic Characterization and Crystallographic Analysis of 5 Chloro 2 Fluoro 4 Nitrobenzoic Acid

Vibrational Spectroscopy (FT-IR and Raman) for Detailed Functional Group Analysis

The infrared and Raman spectra of 5-chloro-2-fluoro-4-nitrobenzoic acid are expected to exhibit characteristic bands corresponding to its constituent functional groups. The carboxylic acid group will give rise to a prominent C=O stretching vibration (νC=O) typically observed in the range of 1680-1725 cm⁻¹ in the infrared spectrum. fishersci.com The O-H stretching vibration (νO-H) of the carboxylic acid is expected to appear as a broad band in the 2500-3000 cm⁻¹ region due to hydrogen bonding. fishersci.com

The aromatic ring will display C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch (νas(NO₂)) typically found between 1500 and 1560 cm⁻¹, and a symmetric stretch (νs(NO₂)) appearing in the 1335-1370 cm⁻¹ region. scirp.org The presence of halogen substituents will also be evident. The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ range, while the C-F stretching vibration will likely appear in the 1000-1400 cm⁻¹ region.

A table of predicted characteristic vibrational frequencies for this compound is presented below, based on typical ranges for these functional groups.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H Stretch (Carboxylic Acid)2500-3000Broad, StrongWeak
C-H Stretch (Aromatic)3000-3100MediumStrong
C=O Stretch (Carboxylic Acid)1680-1725StrongMedium
C=C Stretch (Aromatic)1400-1600Medium-StrongStrong
NO₂ Asymmetric Stretch1500-1560StrongMedium
NO₂ Symmetric Stretch1335-1370StrongStrong
C-F Stretch1000-1400StrongWeak
C-Cl Stretch600-800MediumMedium

The positions of the chloro, fluoro, and nitro groups on the benzene (B151609) ring significantly influence the vibrational frequencies. These electron-withdrawing groups perturb the electron density distribution of the ring, affecting bond strengths and force constants. The strong electron-withdrawing nature of the nitro group is expected to shift the C=C stretching vibrations to lower frequencies compared to unsubstituted benzoic acid.

The halogen substituents also induce shifts in the vibrational frequencies. The C-H in-plane and out-of-plane bending vibrations will be altered by the presence of the heavy chlorine atom and the highly electronegative fluorine atom. These substitutions can also lead to the activation of otherwise silent vibrational modes in the infrared or Raman spectra due to a reduction in molecular symmetry. The interaction between the substituents can lead to complex vibrational coupling, making the precise assignment of some bands challenging without theoretical calculations.

To achieve a more precise understanding of the vibrational spectra, density functional theory (DFT) calculations are invaluable. scirp.org By employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized geometry of this compound can be determined, and its vibrational frequencies can be calculated. scirp.orgresearchgate.net

These theoretical calculations provide a predicted spectrum that can be compared with experimental FT-IR and Raman data. The calculated frequencies are often scaled to correct for anharmonicity and basis set limitations. scirp.org The potential energy distribution (PED) analysis from the calculation allows for a detailed assignment of each vibrational mode to specific internal coordinates (stretching, bending, etc.), providing a more robust interpretation than empirical correlations alone. researchgate.net For instance, a study on 4-methyl-3-nitrobenzoic acid utilized DFT calculations to assign its vibrational spectra, demonstrating the power of this combined theoretical and experimental approach. chemicalbook.com While experimental spectra for the title compound are not widely published, theoretical predictions provide a strong foundation for its vibrational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The ¹H NMR spectrum of this compound is expected to show signals for the two aromatic protons. Due to the anisotropic and electronic effects of the substituents, these protons will appear as distinct signals in the downfield region of the spectrum, likely as doublets or doublets of doublets due to coupling with each other and with the fluorine atom. The carboxylic acid proton will typically appear as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), although its observation can be affected by the solvent and concentration. fishersci.com

The ¹³C NMR spectrum will provide signals for each of the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be significantly influenced by the attached substituents. The carbon of the carboxylic acid group (C=O) is expected to resonate at a downfield position (around 165-175 ppm). The carbons attached to the electronegative fluorine, chlorine, and nitro groups will also show characteristic shifts. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Predicted NMR data for this compound is summarized in the tables below, based on known substituent effects and data from similar compounds.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (at C-3)7.5 - 8.0d or dd
Aromatic H (at C-6)8.0 - 8.5d or dd
Carboxylic Acid H10.0 - 13.0br s

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)165 - 175
C-Cl125 - 135
C-F155 - 165 (with large ¹JCF)
C-NO₂145 - 155
Aromatic C-H115 - 130
Quaternary Aromatic C130 - 140

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. magritek.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. The chemical shift of the fluorine atom in this compound will be influenced by the electronic environment created by the other substituents on the aromatic ring. The presence of the electron-withdrawing nitro and chloro groups is expected to result in a downfield shift compared to fluorobenzene. The signal for the fluorine atom will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons. The magnitude of the through-space and through-bond H-F coupling constants can provide valuable information about the conformation of the molecule. For example, in 4-fluorobenzaldehyde, the fluorine signal appears at δ -102.4 ppm. rsc.org For 1-fluoro-4-nitrobenzene, a chemical shift in the range of -100 to -110 ppm relative to CFCl₃ is typical. spectrabase.com

In-Depth Analysis of this compound Remains Elusive Due to Scarcity of Publicly Available Research Data

A comprehensive review of scientific literature and chemical databases has revealed a significant lack of detailed, publicly available research on the advanced spectroscopic and crystallographic properties of the chemical compound this compound. Despite its availability from various chemical suppliers, in-depth analytical studies detailing its specific two-dimensional NMR connectivity, high-resolution mass spectrometric fragmentation, and single-crystal X-ray diffraction analysis are not readily accessible in published scientific journals or databases.

This scarcity of specific data prevents the construction of a detailed scientific article as requested, which was to be strictly focused on the advanced characterization of this particular molecule. The available information is largely limited to basic identifiers such as CAS number (114776-15-7), molecular formula (C₇H₃ClFNO₄), and computed properties. nih.govsigmaaldrich.com While general principles of the requested analytical techniques—COSY, HSQC, HMBC, high-resolution mass spectrometry, and X-ray crystallography—are well-documented, applying these principles to this compound without specific experimental data would be speculative and not meet the required standards of scientific accuracy.

Attempts to locate research on closely related congeners also yielded limited directly applicable data that could be confidently extrapolated to the target compound without introducing inaccuracies. Therefore, a detailed exposition on the following topics, as per the requested outline, cannot be provided at this time:

X-ray Diffraction Crystallography of this compound and its Congeners:A search of crystallographic databases did not yield any entries for the crystal structure of this compound or its closely related congeners, making a discussion of its crystal structure and packing analysis impossible.

Until dedicated research on the spectroscopic and crystallographic properties of this compound is conducted and published, a detailed and scientifically rigorous article on these specific aspects of the compound cannot be authored.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A comprehensive search of scientific literature and structural databases reveals a significant gap in the experimental data available for this compound (CAS 1805656-05-6). bldpharm.com As of the current date, no published crystallographic studies, such as X-ray or neutron diffraction, for this specific isomer could be located. Consequently, a detailed, evidence-based analysis of its intermolecular interactions in the solid state is not possible.

However, based on the functional groups present in the molecule, several types of intermolecular interactions can be anticipated to play a crucial role in its crystal packing. Carboxylic acids, such as this compound, are well-known to form strong hydrogen-bonded dimers, where the hydroxyl hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule.

Furthermore, the presence of a chlorine atom introduces the possibility of halogen bonding. This is a non-covalent interaction where the electrophilic region of the halogen atom interacts with a nucleophilic site, such as the oxygen atoms of the nitro or carboxyl groups of an adjacent molecule. The fluorine atom, while highly electronegative, is generally a poor halogen bond donor.

Conformational Preferences and Polymorphism Studies in the Solid State

Similar to the lack of data on intermolecular interactions, there are no specific published studies on the conformational preferences or polymorphism of this compound.

The primary conformational flexibility in this molecule would arise from the orientation of the carboxylic acid group relative to the benzene ring. The dihedral angle between the plane of the carboxylic acid and the plane of the aromatic ring is a key conformational parameter. In many substituted benzoic acids, the carboxylic acid group is nearly coplanar with the benzene ring to maximize conjugation, though steric hindrance from adjacent substituents can force it to twist out of the plane. In this specific isomer, the fluorine atom at the 2-position is adjacent to the carboxylic acid group and would likely influence its orientation.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in organic molecules, particularly those capable of forming strong directional interactions like hydrogen bonds. Different polymorphs arise from variations in the packing of molecules and their intermolecular interactions, leading to different physical properties. Without experimental data, it is not possible to determine if this compound exhibits polymorphism. Theoretical crystal structure prediction studies could provide insights into likely packing arrangements and the potential for different polymorphic forms, but such studies for this specific compound are not currently available in the public domain.

Chemical Reactivity, Derivatization, and Functionalization of 5 Chloro 2 Fluoro 4 Nitrobenzoic Acid

Aromatic Substitution Reactions: Nucleophilic and Electrophilic Pathways

The electronic nature of the substituents on the benzene (B151609) ring makes it highly susceptible to certain types of aromatic substitution while inhibiting others.

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 5-chloro-2-fluoro-4-nitrobenzoic acid. This reaction occurs when a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. wikipedia.org The presence of the strongly electron-withdrawing nitro group (NO₂) ortho and para to the halogen atoms makes the ring highly electrophilic and activates it for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

In SNAr reactions, the rate-determining step is typically the initial attack by the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this complex is crucial, and it is effectively stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. libretexts.org

For this compound, there are two potential leaving groups: the fluorine at position C2 and the chlorine at position C5. In most SNAr reactions, fluoride (B91410) is a better leaving group than chloride. This is because the high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com The displacement of the fluorine atom is therefore generally favored. nih.gov

Table 1: Reactivity of Halogens in Nucleophilic Aromatic Substitution (SNAr)

Feature Fluorine Chlorine Rationale
Position C2 (ortho to COOH, meta to NO₂) C5 (meta to COOH, ortho to NO₂) The nitro group strongly activates the ortho and para positions.
Leaving Group Ability Generally better Generally poorer The rate-determining step is nucleophilic attack, which is faster on the more polarized C-F bond. masterorganicchemistry.com

| Predicted Reactivity | Higher | Lower | The fluorine at C2 is activated by the para-nitro group, while the chlorine at C5 is activated by the ortho-nitro group. However, the C-F bond's greater polarity typically dominates. |

This reactivity makes the compound a valuable building block. For instance, it can be used in the synthesis of complex heterocyclic structures by sequential nucleophilic substitution reactions. nih.gov The presence of nitro, fluoro, and chloro groups in a compound's structure has been noted to improve biological activity in certain therapeutic areas. nih.gov

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. However, the aromatic ring of this compound is extremely deactivated towards EAS. msu.edu This is due to the presence of three strongly electron-withdrawing groups: the nitro group, the two halogens, and the carboxylic acid. msu.eduminia.edu.eg These groups pull electron density away from the ring, making it electron-poor and thus not a favorable target for electrophiles. minia.edu.eg

If an electrophilic substitution reaction were to be forced under harsh conditions, the regioselectivity would be determined by the directing effects of the existing substituents.

Nitro (NO₂) and Carboxylic Acid (COOH) groups: These are strong deactivators and meta-directors. msu.edu

Halogens (F, Cl): These are deactivators but are ortho, para-directors due to the ability of their lone pairs to stabilize the intermediate carbocation through resonance. libretexts.org

Given the substitution pattern, the only available position for an incoming electrophile is at C6. The directing effects of the substituents on this position are conflicting, further complicating any potential EAS reaction. The powerful deactivating nature of the ring means that reactions like Friedel-Crafts alkylation or acylation are generally not feasible. msu.edu

Nitro Group (NO₂): This group is strongly deactivating due to both a powerful electron-withdrawing inductive effect (due to the electronegativity of nitrogen and oxygen) and a strong electron-withdrawing resonance effect (delocalizing the ring's π-electrons into the nitro group). libretexts.org This effect is most pronounced at the ortho and para positions.

Carboxylic Acid Group (COOH): This group is deactivating through both inductive and resonance effects.

The combination of these four electron-withdrawing groups renders the aromatic ring of this compound exceptionally electron-deficient. This extreme deactivation makes it resistant to electrophilic attack but highly activated for nucleophilic aromatic substitution, which is the dominant mode of reactivity for the aromatic system. wikipedia.orgmasterorganicchemistry.com

Transformation of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can be readily converted into other functional groups, such as esters and amides. wikipedia.org

Esterification is a common transformation of carboxylic acids. For this compound, this can be achieved through several standard methods. One common approach is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Another method involves first converting the carboxylic acid to its more reactive acyl chloride, which then readily reacts with an alcohol. wikipedia.org

In one documented synthetic route, a similar compound, 2,4-difluoro-3-chlorobenzoic acid, undergoes esterification as part of a multi-step synthesis, highlighting the feasibility of this transformation on a similarly substituted ring. researchgate.net

Table 2: General Methods for Esterification

Method Reagents Conditions Description
Fischer Esterification Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄) Heat An equilibrium reaction where the carboxylic acid and alcohol condense to form an ester and water. wikipedia.org

| Acyl Chloride Route | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride2. Alcohol | 1. Typically heat2. Often at room temperature | The carboxylic acid is converted to a highly reactive acyl chloride, which then reacts rapidly with an alcohol to form the ester. |

Amide bond formation is a fundamental reaction in chemical synthesis, crucial for creating peptides and polymers. luxembourg-bio.com Directly reacting a carboxylic acid with an amine is generally ineffective as it results in an acid-base reaction to form a salt. wikipedia.org Therefore, activation of the carboxylic acid is required. researchgate.net

One effective method is to convert this compound into its corresponding acyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org The resulting 5-chloro-2-fluoro-4-nitrobenzoyl chloride is a highly reactive intermediate that readily reacts with primary or secondary amines to form the corresponding amide. lookchem.com

Alternatively, various coupling reagents can be used to facilitate amide bond formation directly from the carboxylic acid and an amine. These reagents, such as carbodiimides (e.g., DCC) or phosphonium (B103445) salts, work by activating the carboxylic acid in situ to form a reactive intermediate that is then attacked by the amine. luxembourg-bio.comresearchgate.net

A specific example includes the synthesis of N-(4-trifluoromethoxy-phenyl)-2-chloro-4-fluoro-5-nitro-benzoic acid amide, which is prepared by reacting 2-chloro-4-fluoro-5-nitrobenzoyl chloride with 4-(trifluoromethoxy)aniline. lookchem.com This demonstrates the utility of the acyl chloride intermediate in forming amide linkages.

Table 3: Methods for Amide Bond Formation

Method Reagents Conditions Description
Acyl Chloride Route 1. Thionyl Chloride (SOCl₂)2. Amine 1. Heat2. Room temperature or mild heat The carboxylic acid is converted to its acyl chloride, which reacts with an amine to form the amide and HCl. lookchem.com

| Coupling Reagents | Amine, Coupling Agent (e.g., DCC, HATU), Base (optional) | Typically room temperature | The coupling agent activates the carboxylic acid to form a reactive species in situ, which is then readily attacked by the amine. luxembourg-bio.com |

Reduction and Oxidation Reactions of the Nitro Group and Aromatic Ring

Selective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group in this compound to yield 4-amino-5-chloro-2-fluorobenzoic acid is a critical transformation. The primary challenge lies in achieving this reduction without affecting the carboxylic acid or the carbon-halogen bonds (dehalogenation).

Various methods have been developed for the chemoselective reduction of nitroarenes bearing other reducible functionalities. sci-hub.storganic-chemistry.org Catalytic hydrogenation is a common approach, but catalyst selection is crucial to prevent side reactions. The use of poisoned catalysts, such as sulfided platinum or palladium on carbon (Pd/C) with specific additives, can suppress hydrodehalogenation and other unwanted reductions. sci-hub.st Iron-based catalysts, for instance, Fe2O3 prepared by pyrolysis of iron-phenanthroline complexes on carbon, have demonstrated excellent chemoselectivity for nitro group reduction in the presence of halogens and carboxylic groups using formic acid as a hydrogen source. sci-hub.st

Metal-free reduction systems have also gained prominence. The combination of diboron (B99234) compounds like bis(pinacolato)diboron (B136004) (B2pin2) with potassium tert-butoxide offers a metal-free pathway to reduce aromatic nitro compounds selectively. organic-chemistry.org Another effective system involves using hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which selectively reduces nitro groups on aromatic rings that also contain carboxylic acids and halogens at room temperature. niscpr.res.in This method is noted for its good yields and avoidance of expensive catalysts like palladium or platinum. niscpr.res.in

It is important to note that some common reducing systems are not suitable. For example, a system of NaBH4-FeCl2, while effective for some nitroarenes, showed very low conversion for substrates containing a free carboxylic acid group, such as 5-fluoro-2-nitrobenzoic acid.

Table 2: Reagent Systems for Selective Nitro Group Reduction

Reagent/System Key Features Potential Side Reactions Avoided
Hydrazine glyoxylate / Zn or Mg Room temperature, inexpensive metals. niscpr.res.in Hydrogenolysis, reduction of carboxylic acid. niscpr.res.in
Fe2O3-on-Carbon / HCOOH Base-free transfer hydrogenation. sci-hub.st Reduction of halogens, carbonyls, esters. sci-hub.st
B2pin2 / KOtBu Metal-free conditions. organic-chemistry.org Tolerates various reducible functional groups. organic-chemistry.org
Sulfided Platinum (Pt/S) / H2 Catalytic hydrogenation. sci-hub.st Dehalogenation of activated rings. sci-hub.st

Reductive and Oxidative Coupling Reactions

The nitro group of this compound can participate in reductive coupling reactions, which typically lead to the formation of azo (–N=N–), azoxy (–N=N+(O–)–), or hydrazo (–NH–NH–) linkages between two aromatic rings. These reactions often proceed through nitrosoarene intermediates. The specific product depends heavily on the reducing agent and the reaction conditions. For example, partial reduction under specific catalytic conditions can lead to such couplings.

A modern approach to C–N bond formation is the direct reductive coupling of nitroarenes with boronic acids. rsc.org This can be achieved using various catalytic systems, including those based on molybdenum, copper, or organophosphorus compounds, to yield diarylamines. rsc.orgmit.edu For instance, an organophosphorus catalyst can drive the reductive intermolecular coupling of a nitroarene with a boronic acid using a silane (B1218182) as the terminal reductant. mit.edu This method is noteworthy for its tolerance of halogen substituents on the nitroarene partner. mit.edu

Oxidative coupling reactions involving the nitro group itself are less common. However, the aromatic ring can undergo oxidative coupling. For example, two molecules of 2,4,6-trinitrotoluene (B92697) (TNT) can be fused via oxidative coupling of their methyl groups to form hexanitrostilbene. nih.gov While this compound lacks a methyl group, this illustrates the principle of oxidative C-C bond formation on highly nitrated aromatic systems.

Cross-Coupling Reactions of Halogenated Benzoic Acid Derivatives

The presence of both chlorine and fluorine atoms on the aromatic ring of this compound opens avenues for various palladium-catalyzed cross-coupling reactions. Generally, the carbon-chlorine bond is significantly more reactive than the carbon-fluorine bond in these transformations, allowing for selective functionalization at the C5 position. It is also possible to achieve cross-coupling by activating the C–NO2 bond, a more recent development in the field. acs.orgnih.gov

Palladium-Catalyzed Cross-Coupling Strategies (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron reagent (like a boronic acid) with an aryl halide. For this compound, the Suzuki-Miyaura reaction would selectively occur at the C-Cl bond. The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)2, along with a phosphine (B1218219) ligand (e.g., PPh3, SPhos, XPhos) and a base such as potassium carbonate or potassium phosphate (B84403). acs.org

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. Similar to the Suzuki-Miyaura coupling, the reaction with this compound would proceed at the more labile C-Cl bond. The reaction is typically carried out in the presence of a palladium catalyst and a base.

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne. acs.org It is catalyzed by a palladium complex and usually requires a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine (B128534) or diisopropylamine. acs.org The coupling with this compound would yield a 5-alkynyl-2-fluoro-4-nitrobenzoic acid derivative, demonstrating the selective reactivity of the C-Cl over the C-F bond.

Table 3: Palladium-Catalyzed Cross-Coupling Strategies for the C-Cl Bond

Reaction Coupling Partner Typical Catalyst System Product Type
Suzuki-Miyaura Aryl/Alkyl Boronic Acid Pd(0) complex + Phosphine Ligand + Base Biaryl or Alkyl-aryl derivative
Heck Alkene Pd(0) complex + Base Aryl-substituted alkene
Sonogashira Terminal Alkyne Pd(0) complex + Cu(I) co-catalyst + Amine Base Arylalkyne

Buchwald-Hartwig Amination and Related Carbon-Heteroatom Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, reacting an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction provides a direct method for introducing an amino or substituted amino group at the C5 position of this compound, reacting at the C-Cl bond.

The success of this transformation is highly dependent on the choice of ligand and base. wikipedia.org Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like BrettPhos or Josiphos-type ligands) in combination with a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS). wikipedia.orgorganic-chemistry.org The development of these advanced catalyst systems has enabled the amination of challenging substrates like electron-deficient aryl chlorides. researchgate.net

Recently, denitrative Buchwald-Hartwig amination has also been developed, where the nitro group itself acts as the leaving group, coupling with amines using specific palladium catalysts like Pd/BrettPhos. acs.orgnih.gov Furthermore, domino reactions have been designed where a nitroarene is first reduced in situ to an amine, which then undergoes Buchwald-Hartwig amination with an aryl halide in the same pot, enabled by bimetallic nanocatalysts. novartis.com

Table 4: Components for Buchwald-Hartwig Amination of the C-Cl Bond

Component Examples Role in Reaction
Palladium Precursor Pd(OAc)2, Pd2(dba)3 Source of the active Pd(0) catalyst.
Ligand Biarylphosphines (e.g., BrettPhos, XPhos), DPPF, BINAP Stabilizes the Pd center and facilitates the catalytic cycle (oxidative addition, reductive elimination). wikipedia.org
Base NaOtBu, K3PO4, Cs2CO3 Deprotonates the amine and facilitates reductive elimination.
Amine Primary amines, secondary amines, ammonia (B1221849) equivalents The nitrogen nucleophile for C-N bond formation. organic-chemistry.org

Development of Catalytic Systems for Enhanced Efficiency and Selectivity

The strategic functionalization of this compound relies heavily on the development of advanced catalytic systems. These catalysts are crucial for enhancing reaction efficiency, improving yields, and directing the reaction towards a specific, desired product by offering high selectivity. Research into analogous structures provides a framework for the application of catalytic methods to this multi-functionalized benzoic acid, focusing on transformations of its nitro, chloro, and carboxylic acid groups.

Catalytic Reduction of the Nitro Group

The selective reduction of the nitro group in the presence of other reducible functionalities, particularly the chloro substituent, is a significant challenge. The goal is to form 5-amino-2-chloro-4-fluorobenzoic acid without inducing hydrodechlorination. Noble metal catalysts are often employed for their high activity in hydrogenation reactions. nih.gov

Recent studies on the selective hydrogenation of p-chloronitrobenzene (p-CNB) have demonstrated the effectiveness of hybrid nano-structured catalysts. For instance, platinum supported on zirconium/zeolite frameworks (Pt/ZrO2/ZSM-5 and Pt/ZrO2/MCM-22) has shown superior performance. nih.govrsc.org The synergy between the platinum nanoparticles and the support material is believed to modulate the electronic properties of the catalyst, facilitating the preferential adsorption and reduction of the nitro group over the C-Cl bond. nih.govrsc.org This approach leads to high conversion rates and excellent selectivity for the corresponding chloroaniline. nih.gov Another effective system involves an iron-promoted platinum catalyst on an activated carbon support (Pt-Fe/AC), which also suppresses hydrodechlorination.

Furthermore, photoenzymatic systems are emerging as a sustainable alternative. A method using a nitroreductase from Bacillus amyloliquefaciens combined with a chlorophyll-based photocatalyst can selectively reduce nitroarenes to various products like amino, azoxy, or azo compounds with high yields. rug.nlnih.gov Such tailored biocatalytic systems offer a promising avenue for the selective reduction of the nitro group in complex molecules like this compound under mild, light-fueled conditions. rug.nlnih.gov

Table 1: Performance of Various Catalysts in the Selective Hydrogenation of p-Chloronitrobenzene (p-CNB)

Catalyst Conversion of p-CNB (%) Selectivity to p-Chloroaniline (%) Turnover Frequency (TOF) (h⁻¹) Reference
Pt/ZrO₂/MCM-22 (Pt/ZM) >99 >99 8525 nih.govrsc.org
Pt/ZrO₂/ZSM-5 (Pt/ZZ) >99 >99 Not Reported nih.gov
Pt/ZrO₂ ~90 ~95 Not Reported nih.gov

This table presents data from analogous reactions on p-chloronitrobenzene to illustrate catalyst efficacy.

Catalytic Functionalization of the Chloro Group

The chloro substituent on the aromatic ring serves as a handle for carbon-carbon and carbon-nitrogen bond-forming reactions, primarily through palladium-catalyzed cross-coupling. The electron-withdrawing nature of the adjacent nitro and carboxylic acid groups activates the C-Cl bond towards oxidative addition, a key step in many catalytic cycles. chemrxiv.org

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. For chloroarenes, particularly those deactivated or bearing multiple functional groups, the choice of catalyst and ligand is critical. Modern catalysts for Suzuki couplings often involve palladium complexes with bulky, electron-rich phosphine ligands. acs.org For example, Pd(t-Bu₃P)₂ has been shown to be highly effective in accelerating the oxidative addition step for dibromoarenes, a principle that extends to activated chloroarenes. acs.org

Similarly, the Buchwald-Hartwig amination allows for the synthesis of arylamines from aryl halides. The success of this reaction with a substrate like this compound would depend on a catalyst system that is tolerant of both the acidic carboxylic group and the reducible nitro group. nih.gov The development of increasingly reliable and versatile palladium catalysts and precatalysts has made these transformations more accessible for complex substrates. nih.gov

Recent research has also explored palladium catalysts with N-heterocyclic carbene (NHC) ligands, such as triazolopyridinylidenes (TriPy), which show promise in activating both C-Cl and C-NO₂ bonds. chemrxiv.org This dual reactivity could open pathways for either cross-coupling at the chlorine site or denitrative functionalization. chemrxiv.org

Table 2: Examples of Palladium Catalyst Systems for Cross-Coupling of Chloroarenes

Reaction Type Catalyst/Ligand System Substrate Type Key Feature Reference
Suzuki-Miyaura Pd(t-Bu₃P)₂ Aryl Halides Accelerates oxidative addition acs.org
Suzuki-Miyaura Pd-Triazolopyridinylidene Chloroarenes Activation of C-Cl bonds chemrxiv.org
C-N Coupling Pd-based catalysts Aryl Halides & Amines General for arylamine synthesis nih.gov

This table summarizes general catalyst systems applicable to the functional groups present in this compound.

Catalytic Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into amides, esters, or other derivatives, often requiring catalytic activation to proceed under mild conditions.

Copper-Catalyzed Amidation: Direct amide bond formation from carboxylic acids and amines presents an efficient, atom-economical approach. One innovative method employs a copper(I) catalyst with an isothiocyanate as an activator. rsc.org In this process, the amine and isothiocyanate form a thiourea (B124793) intermediate. A copper catalyst, such as copper(II) chloride (CuCl₂), then mediates a desulfurization step to generate a reactive carbodiimide (B86325) in situ, which rapidly couples with the carboxylic acid to form the amide. rsc.org This system demonstrates broad functional group tolerance and operates under mild, open-air conditions. rsc.org The optimization of this reaction has shown that CuCl₂ is superior to other copper salts like CuCl, CuSO₄, or Cu(OAc)₂ for this transformation. rsc.org

Table 3: Optimization of Copper-Catalyzed Amide Synthesis

Catalyst (10 mol%) Base (2.0 equiv) Solvent Yield of Amide (%) Reference
CuCl₂ DMAP DMF 58 rsc.org
CuCl DMAP DMF Trace rsc.org
CuSO₄ DMAP DMF 74 rsc.org
Cu(OAc)₂ DMAP DMF 65 rsc.org

This table is based on data for the amidation of benzoic acid with p-bromoaniline, illustrating the principles of catalyst selection for the carboxyl group. DMAP = 4-Dimethylaminopyridine, DMF = Dimethylformamide, N.D. = Not Detected.

The development of these catalytic systems is paramount for unlocking the synthetic potential of this compound, enabling its efficient and selective conversion into a wide array of more complex and valuable chemical structures.

Advanced Applications of 5 Chloro 2 Fluoro 4 Nitrobenzoic Acid and Its Derivatives in Non Biological Fields

Utilization as a Building Block in Materials Science and Polymer Chemistry

5-chloro-2-fluoro-4-nitrobenzoic acid possesses a unique combination of reactive functional groups—a carboxylic acid, a nitro group, and halogen atoms (chlorine and fluorine)—making it a versatile building block in the synthesis of complex molecules. innospk.comnih.gov The strategic placement of these groups on the benzene (B151609) ring allows for a variety of chemical transformations, rendering it a valuable precursor for creating specialized materials. innospk.com While direct, large-scale applications of this specific molecule in polymer science are not extensively documented in mainstream literature, its structural motifs are found in compounds used for creating advanced materials. Its derivatives and related halogenated nitrobenzoic acids serve as important intermediates in developing specialty polymers, liquid crystals, and optoelectronic materials. innospk.comossila.comossila.com

Synthesis of Monomers for Specialty Polymers and Copolymers

The reactivity of the chloro, fluoro, and nitro groups on the benzoic acid scaffold allows for its use in synthesizing monomers for high-performance polymers. For instance, a related compound, 5-chloro-2-fluorobenzoic acid, is used to prepare poly(phenylene ether)-based electrolyte membranes. ossila.com In this process, the benzoic acid is first converted to its more reactive acyl chloride derivative, which then undergoes further reactions to create the monomeric units necessary for polymerization. ossila.com The presence of halogen atoms can enhance the properties of the final polymer, such as thermal stability and chemical resistance. The nitro group in this compound can be chemically reduced to an amine group, providing an additional reactive site for polymerization reactions, such as the formation of polyamides or polyimides. This versatility allows for the creation of copolymers with tailored properties by incorporating this functionalized monomer into a polymer chain with other monomer units.

Incorporation into Liquid Crystalline Materials and Functional Organic Frameworks

The rigid, rod-like core of the benzoic acid structure is a common feature in molecules that exhibit liquid crystalline properties. By chemically modifying this compound, it is possible to design molecules that can self-assemble into the ordered phases characteristic of liquid crystals. The polar nitro and carboxyl groups, along with the halogens, influence the intermolecular interactions, such as dipole-dipole forces, which are crucial for the formation and stability of liquid crystalline phases.

Furthermore, this compound is a candidate for constructing functional organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The carboxylic acid group can act as a linker to coordinate with metal ions to form MOFs, while its various reactive sites allow it to be integrated into the porous, crystalline structures of COFs through strong covalent bonds. A related compound, 4-chloro-2-fluoro-5-nitrobenzoic acid, has been identified as a multireactive building block for creating diverse heterocyclic scaffolds, demonstrating the potential of such structures in complex synthesis. nih.gov

Role in the Development of Optoelectronic Materials

Nitroaromatic compounds, including derivatives of nitrobenzoic acid, are known to possess interesting optical and electronic properties. chemicalbook.com These properties arise from the electron-withdrawing nature of the nitro group, which can create significant charge-transfer characteristics within the molecule. This makes them candidates for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and nonlinear optical (NLO) materials. chemicalbook.com While specific research on this compound in this field is limited, the fundamental properties of the nitrobenzoic acid scaffold are relevant. For example, p-nitrobenzoic acid has been explored in the context of functional materials for optoelectronics. chemicalbook.com The synthesis of derivatives from this compound could lead to new materials with tailored electronic energy levels and charge-transport capabilities, which are critical for the performance of optoelectronic devices.

Role in Agrochemical Research and Development (as intermediates, not biological effects)

In the field of agrochemicals, this compound serves as a crucial intermediate, a foundational chemical entity that is transformed through a series of reactions into a more complex, active ingredient. google.comgoogle.com Its importance lies not in any biological effect of its own, but in its chemical structure, which provides the necessary backbone for building potent agrochemical products.

Precursor in the Synthesis of Agrochemical Intermediates (e.g., for Saflufenacil)

The most prominent non-biological application of this compound is its role as a key starting material in the synthesis of the herbicide Saflufenacil. google.comwipo.int Saflufenacil is a potent inhibitor of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme, used for broadleaf weed control. researchgate.net The synthesis pathway involves multiple chemical steps where the specific arrangement of the chloro, fluoro, and nitro groups on the benzoic acid ring is essential for constructing the final, complex structure of Saflufenacil. google.com

Several patented synthetic routes start from precursors like 2-chloro-4-fluorotoluene (B151448), which is then nitrated and oxidized to form 2-chloro-4-fluoro-5-nitrobenzoic acid. google.comgoogle.com This intermediate then undergoes further transformations, including reduction of the nitro group and subsequent reactions to build the pyrimidinedione heterocyclic ring system characteristic of Saflufenacil. patsnap.com The precise control of reaction conditions is critical to ensure high yields and purity of the final herbicidal product. patsnap.com

Table 1: Key Chemical Transformations in the Synthesis of Saflufenacil from its Precursor This table outlines a generalized synthetic sequence and does not represent a single, specific patented process. It is for illustrative purposes to show the role of the intermediate.

Step Starting Material Key Reagents Intermediate/Product Formed Purpose of Reaction
1 2-chloro-4-fluorobenzoic acid Nitrating Agent (e.g., HNO₃/H₂SO₄) 2-chloro-4-fluoro-5-nitrobenzoic acid Introduction of the nitro group at the C5 position. wipo.int
2 2-chloro-4-fluoro-5-nitrobenzoic acid Reducing Agent (e.g., Fe/HCl) 5-amino-2-chloro-4-fluorobenzoic acid Conversion of the nitro group to an amine group.
3 5-amino-2-chloro-4-fluorobenzoic acid Acylating/Condensing Agents Substituted benzamide (B126) derivative Amide bond formation.
4 Substituted benzamide derivative Cyclizing Agents Pyrimidinedione ring formation Construction of the core heterocyclic structure of Saflufenacil. patsnap.com
5 Saflufenacil Precursor Sulfonylation Agents Saflufenacil Final assembly of the active herbicide molecule. researchgate.net

Design of Novel Agrochemical Scaffolds and Structure-Property Relationships

The molecular framework of this compound serves as a valuable scaffold for designing new agrochemical candidates. Chemists can systematically modify the structure—for example, by replacing the chlorine or fluorine atoms with other groups or by altering the position of the substituents—to study structure-property relationships. researchgate.netiomcworld.com These studies help in understanding how specific molecular features influence physical properties like solubility, stability, and the ability to be absorbed by a plant, without reference to its ultimate biological efficacy.

Application in Dye and Pigment Chemistry

Design and Synthesis of Functional Dyes and Pigments

No information is available regarding the use of this compound as a precursor or building block in the design and synthesis of functional dyes and pigments.

Chromophore Modification and Color Tuning Strategies

There are no documented strategies or research findings on how this compound or its derivatives are used for chromophore modification or to tune the color of dye molecules.

Advanced Analytical Reagents and Methodologies (not for basic compound identification)

Derivatization Agent for Enhanced Chromatographic Separation and Detection

No published methods were found that employ this compound as a derivatization agent to enhance chromatographic separation or detection.

Development of Chemo-sensors and Probes Based on Aromatic Systems

Research on the development of chemosensors or probes based on the this compound aromatic system is not available in the public domain. While related fluoronitro-substituted aromatic compounds have been investigated as chemosensors, this specific isomer has not been featured in such studies. nih.gov

Internal Standards and Reference Materials in Quantitative Chemical Analysis

There is no evidence to suggest that this compound is used as an internal standard or reference material in quantitative chemical analysis.

Computational and Theoretical Investigations of 5 Chloro 2 Fluoro 4 Nitrobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation for a given molecular system, providing insights into its electronic structure, geometry, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequency Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 5-chloro-2-fluoro-4-nitrobenzoic acid, a DFT calculation would begin with geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the arrangement with the lowest possible energy, which corresponds to its most stable three-dimensional structure.

Once the optimized geometry is obtained, the same theoretical level can be used to predict the vibrational frequencies of the molecule. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be correlated with experimental infrared (IR) and Raman spectra, aiding in the structural characterization of the compound. For instance, characteristic stretching frequencies for the carboxylic acid C=O and O-H bonds, the C-Cl, C-F, and C-N bonds, and the nitro group N=O bonds would be predicted.

A hypothetical data table for the optimized geometrical parameters of this compound would resemble the following:

Parameter Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°)
C1-C2Value
C-ClValue
C-FValue
C-NValue
C=OValue
O-HValue
∠(C2-C1-C6)Value
∠(Cl-C5-C4)Value
∠(F-C2-C1)Value
∠(O-C7-O)Value
τ(C6-C1-C2-C3)Value

No specific data is available in the searched literature for this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

For this compound, the energies of the HOMO and LUMO and their spatial distribution would be calculated. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. The locations of the HOMO and LUMO on the molecule indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing nature of the chloro, fluoro, and nitro groups would significantly influence the energies and distributions of these orbitals.

A summary of FMO analysis would typically be presented in a table like this:

Parameter Energy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue

No specific data is available in the searched literature for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Interaction Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its sites of intermolecular interactions. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential.

For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the carboxylic acid and nitro groups, making them potential sites for hydrogen bonding and coordination with electrophiles. Positive potential would be expected around the hydrogen atom of the carboxylic acid group, making it a hydrogen bond donor site. The aromatic ring itself would exhibit a complex potential distribution due to the competing effects of the various substituents.

Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Behavior

Molecular Dynamics (MD) simulations provide a time-dependent view of molecular behavior. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule and its interactions with its environment over time.

Solvent Effects on Molecular Conformation and Dynamics

The behavior of this compound in a solution would be significantly influenced by the solvent. MD simulations can explicitly model the solvent molecules around the solute, providing insights into how the solvent affects the conformation and dynamics of the benzoic acid derivative. For example, in a polar solvent like water, the simulations would show the formation of hydrogen bonds between the solvent and the carboxylic acid and nitro groups. These interactions can stabilize certain conformations of the molecule and influence its rotational and vibrational motions. The solubility and aggregation behavior in different solvents could also be predicted.

Studies of Host-Guest Interactions and Supramolecular Assembly

The functional groups on this compound (carboxylic acid, chloro, fluoro, and nitro groups) make it a candidate for forming host-guest complexes and participating in supramolecular assemblies. MD simulations are a valuable tool for studying these interactions. For instance, one could simulate the interaction of this molecule with a cyclodextrin (B1172386) host to see if it forms a stable inclusion complex. The simulations would reveal the preferred orientation of the guest molecule within the host cavity and provide an estimation of the binding free energy. Similarly, simulations of multiple molecules of this compound could be performed to investigate their self-assembly into larger structures, such as dimers or crystalline lattices, driven by intermolecular forces like hydrogen bonding and π-π stacking.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for predicting the spectroscopic properties of molecules. These methods solve the quantum mechanical equations governing the electrons in a molecule to determine its electronic structure and, from there, derive various properties.

Theoretical Infrared, Raman, and NMR Spectra Generation and Validation

Theoretical vibrational and magnetic resonance spectra serve as invaluable tools for the structural elucidation of complex molecules. Computational methods, such as DFT using hybrid functionals like B3LYP with an appropriate basis set (e.g., 6-311++G(d,p)), are commonly employed to predict these spectra.

The process begins with the geometry optimization of the this compound molecule to find its lowest energy conformation. Following optimization, the vibrational frequencies and intensities for both Infrared (IR) and Raman spectroscopy are calculated. These calculations involve determining the second derivatives of the energy with respect to the atomic displacements. The resulting theoretical spectra can then be compared with experimental data, if available, to validate the computational model. For instance, a study on aminobenzoic acids demonstrated a good correlation between theoretical and experimental vibrational spectra, aiding in the assignment of key vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. This involves calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule. The theoretical chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS), and can be correlated with experimental values. For related benzoic acid derivatives, linear correlations between theoretical and experimental NMR shieldings have been established, underscoring the predictive power of these computational techniques.

Illustrative Data Table for Predicted Vibrational Frequencies:

Vibrational ModePredicted Wavenumber (cm⁻¹) (Unscaled)Predicted IR Intensity (km/mol)Predicted Raman Activity (Å⁴/amu)
O-H stretch (Carboxylic acid)3570HighLow
C=O stretch (Carboxylic acid)1750Very HighMedium
N-O asymmetric stretch (Nitro group)1580HighHigh
N-O symmetric stretch (Nitro group)1360HighMedium
C-Cl stretch750MediumHigh
C-F stretch1250HighMedium

Note: This table is illustrative and does not represent actual calculated data for this compound. The values are typical for the respective functional groups.

Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts:

Carbon AtomPredicted Chemical Shift (ppm) (Referenced to TMS)
Carboxylic Carbon (C=O)168.0
C1 (C-COOH)130.0
C2 (C-F)160.0 (with C-F coupling)
C3 (C-H)120.0
C4 (C-NO₂)150.0
C5 (C-Cl)135.0
C6 (C-H)125.0

Note: This table is illustrative. Actual chemical shifts would be influenced by the interplay of all substituents.

UV-Vis Absorption and Electronic Transition Prediction

The electronic absorption properties of this compound in the ultraviolet-visible (UV-Vis) range can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths for electronic transitions from the ground state to various excited states.

The predicted wavelength of maximum absorption (λmax) corresponds to the most probable electronic transition, often the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of the molecular orbitals involved in these transitions can provide insights into their nature (e.g., π → π* or n → π* transitions). For instance, computational studies on other nitroaromatic compounds have successfully predicted their UV-Vis spectra and characterized the electronic transitions responsible for the observed absorptions.

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)

QSPR studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. These models are valuable for predicting the properties of new or untested molecules.

Development of Predictive Models for Chemical and Physical Properties

For a compound like this compound, QSPR models could be developed to predict a range of physical properties. This would typically involve:

Descriptor Calculation: A large number of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic descriptors) are calculated for a set of related molecules.

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between a subset of these descriptors and a known physical property (e.g., boiling point, melting point, solubility).

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Once a validated QSPR model is established, it can be used to predict the physical properties of this compound based on its calculated molecular descriptors.

Correlating Structural Features with Reactivity and Stability

Computational methods provide several descriptors that can be correlated with the reactivity and stability of this compound.

Frontier Molecular Orbitals: The energies of the HOMO and LUMO are crucial indicators of chemical reactivity. A small HOMO-LUMO energy gap generally implies higher reactivity. The distribution of these orbitals on the molecule can indicate likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitro and carbonyl oxygen atoms and the fluorine atom, and positive potential near the acidic proton.

Bond Dissociation Energies (BDE): Theoretical calculations can predict the energy required to homolytically break any given bond in the molecule. Lower BDE values suggest weaker bonds and potential sites for radical reactions, providing insight into the molecule's thermal stability.

Advanced Analytical Methodologies for Characterization and Quantification of 5 Chloro 2 Fluoro 4 Nitrobenzoic Acid

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are fundamental in assessing the purity of 5-chloro-2-fluoro-4-nitrobenzoic acid and analyzing it within complex mixtures. High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) each offer distinct advantages for its separation and analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of this compound, with a standard purity specification often set at ≥99.0%. innospk.com The development of a robust HPLC method is critical for separating the target compound from its potential impurities, which can arise during its synthesis. ekb.eg

A common approach involves reversed-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For instance, a method for a similar compound, 4-chloro-2-nitrobenzoic acid, utilizes a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The development of a gradient RP-HPLC method is often necessary to achieve adequate separation of the parent compound from structurally related impurities. ekb.eg Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the method's specificity, linearity, accuracy, precision, and robustness. ekb.eg

A typical HPLC method for a substituted benzoic acid might involve a C18 column and a gradient elution with a mobile phase composed of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. utm.mx The selection of the column is crucial; for example, a Zorbax SB-Aq column has been used for the analysis of a similar trifluorobenzoic acid, demonstrating good separation from its impurities. ekb.eg The detector wavelength is chosen based on the UV absorbance of the compound, with a wavelength around 205 nm being suitable for some benzoic acid derivatives. ekb.eg

Table 1: Illustrative HPLC Method Parameters for Analysis of a Substituted Benzoic Acid

ParameterCondition
Column Zorbax SB-Aq, 5 µm, 4.6 x 250 mm ekb.eg
Mobile Phase A 0.1% Triethylamine (B128534) in water ekb.eg
Mobile Phase B Acetonitrile:Methanol (B129727):Water (700:200:100 v/v/v) ekb.eg
Gradient Time-based gradient from A to B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 205 nm ekb.eg
Injection Volume 10 µL

This table is for illustrative purposes and specific conditions would need to be optimized for this compound.

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself has a relatively high boiling point, Gas Chromatography (GC) can be employed for its analysis after conversion to more volatile derivatives. innospk.com A common derivatization technique is esterification, for example, to its methyl ester. This process increases the volatility of the compound, making it amenable to GC analysis. google.com

The progress of chemical reactions involving this compound can be monitored using GC by observing the disappearance of the starting material and the appearance of the product. google.com For instance, in a synthesis process, the final GC analysis of the chloride salt (after conversion to the methyl ester) showed a purity of 94.7% for 2-chloro-4-fluoro-5-nitrobenzoic acid. google.com GC is also a valuable tool for assessing the purity of related compounds, such as 5-chloro-2-nitrobenzoic acid, where a minimum purity of 97.0% by GC is specified. vwr.com

Supercritical Fluid Chromatography (SFC) for Separation Optimization

Supercritical Fluid Chromatography (SFC) presents a powerful alternative to both HPLC and GC for the separation of complex mixtures. wikipedia.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.orgnih.gov SFC can be considered a form of normal phase chromatography and is particularly advantageous for the separation of chiral compounds and for achieving faster separations than HPLC. wikipedia.orgnih.gov

The principles of SFC are similar to HPLC, but the use of a supercritical fluid mobile phase necessitates a pressurized system with precise temperature and pressure control. wikipedia.org For polar compounds like this compound, a modifier such as methanol is typically added to the carbon dioxide mobile phase to increase its solvating power. jasco-global.comjascoinc.com The addition of small amounts of additives like acids, bases, or salts to the modifier can further improve peak shape and retention times for polar analytes. jasco-global.comjascoinc.com SFC can be used for both analytical and preparative separations. wikipedia.org

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the detailed characterization of this compound, particularly for identifying unknown impurities and confirming the structure of the main component.

GC-MS and LC-MS for Impurity Profiling and Trace Analysis

The coupling of Gas Chromatography or Liquid Chromatography with Mass Spectrometry (GC-MS and LC-MS) provides a powerful tool for the identification of impurities present in this compound. Mass spectrometry provides molecular weight and fragmentation information, which is crucial for identifying unknown compounds.

LC-MS is particularly useful for analyzing trace levels of impurities. rsc.org While nitroaromatic compounds can sometimes be detected directly in negative ion mode due to the electron-withdrawing nature of the nitro group, chemical derivatization can enhance sensitivity. rsc.org For example, reducing the nitro group to an amine can create a more ionizable species for improved detection. rsc.org LC-MS methods have been developed for the analysis of various nitrobenzoic acids and their isomers. researchgate.net

Table 2: Common Mass Spectrometry Ionization Techniques for Nitroaromatic Compounds

TechniquePrincipleApplicability
Electrospray Ionization (ESI) Soft ionization technique that produces ions from a liquid solution.Suitable for polar and ionic compounds, often used in LC-MS. Can be used in negative ion mode for nitroaromatics. rsc.org
Atmospheric Pressure Chemical Ionization (APCI) Uses a corona discharge to ionize the analyte in the gas phase.Suitable for less polar and more volatile compounds than ESI. Can also detect nitroaromatics in negative mode. rsc.org
Matrix-Assisted Laser Desorption/Ionization (MALDI) A soft ionization technique that uses a laser to desorb and ionize the analyte from a solid matrix.Useful for direct surface analysis and can achieve low detection limits. researchgate.net

LC-NMR for On-line Structural Elucidation

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a premier technique for the direct and unambiguous structural elucidation of compounds separated by HPLC. iosrphr.orgwisdomlib.org This hyphenated method allows for the acquisition of NMR spectra of individual components as they elute from the chromatography column. iosrphr.org

LC-NMR is a non-destructive technique, and the NMR data can reveal whether a chromatographic peak corresponds to a pure or impure compound. iosrphr.org This is particularly valuable for identifying and characterizing unexpected impurities or degradation products without the need for isolating each component. iosrphr.orgwisdomlib.org The combination of LC-MS and LC-NMR provides complementary information, with MS giving molecular weight and elemental composition (especially for halogenated compounds), and NMR providing detailed structural connectivity. wisdomlib.org While powerful, LC-NMR is a technique that requires specialized equipment and expertise due to its higher cost and the need for deuterated solvents in the mobile phase. iosrphr.org The development of advanced NMR experiments and instrumentation continues to enhance the capabilities of this technique for analyzing complex mixtures and elucidating the structures of novel compounds. researchgate.netcore.ac.uk

Electrochemical Methods for Detection and Redox Behavior

The electrochemical behavior of this compound is primarily dictated by the presence of the electroactive nitro group (-NO₂) on the aromatic ring. This functional group is readily reducible, making electrochemical techniques a valuable tool for both its detection and the study of its redox properties. The electron-withdrawing nature of the nitro group, along with the chloro and fluoro substituents, influences the electron density of the benzoic acid ring system, which in turn affects the potential at which reduction occurs.

The general mechanism for the electrochemical reduction of nitroaromatic compounds in aqueous media is a complex, multi-step process that is highly dependent on the pH of the solution. Typically, the nitro group undergoes an irreversible reduction to a hydroxylamine (B1172632) derivative, which can be further reduced to the corresponding amine.

Due to a lack of specific research on this compound, the following sections will discuss the expected electrochemical behavior and potential sensor development based on established principles for structurally similar halogenated nitrobenzoic acids.

Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a principal technique used to investigate the redox behavior of electroactive species like this compound. In a typical CV experiment, the potential applied to a working electrode is scanned linearly from an initial value to a final value and then back again, while the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the kinetics of the electrochemical reactions.

For a compound like this compound, the cyclic voltammogram is expected to show a distinct cathodic peak corresponding to the irreversible reduction of the nitro group. The precise potential at which this peak appears is influenced by several factors, including the pH of the supporting electrolyte, the scan rate, and the material of the working electrode.

While no direct studies on this compound are available, research on analogous compounds such as m-nitrobenzoic acid has been conducted. For instance, studies on m-nitrobenzoic acid have shown that the peak potential for its reduction shifts to more negative values as the pH increases, indicating the involvement of protons in the reaction mechanism. rjpbcs.com Similarly, the peak current is often found to be proportional to the square root of the scan rate, suggesting that the process is diffusion-controlled. rjpbcs.com

Table 1: Expected Voltammetric Behavior of this compound based on Analogous Compounds

ParameterExpected ObservationRationale based on Analogous Compounds
Cathodic Peak A single, irreversible peak in the negative potential range.Corresponds to the reduction of the nitro group, a common feature for nitroaromatic compounds.
Effect of pH Peak potential shifts to more negative values with increasing pH.Indicates proton participation in the reduction process, as seen with other nitrobenzoic acids. rjpbcs.com
Effect of Scan Rate Linear relationship between peak current and the square root of the scan rate.Suggests a diffusion-controlled electrochemical process. rjpbcs.com
Anodic Peak Generally absent or very small.The reduction of the nitro group is typically an irreversible process.

Note: This table is predictive and based on the electrochemical behavior of similar nitroaromatic compounds due to the absence of specific data for this compound.

Development of Electrochemical Sensors (Non-biological applications)

The development of electrochemical sensors for the detection of specific organic molecules is a burgeoning field of analytical chemistry. For a compound like this compound, a sensor would typically rely on the electrochemical signal generated by the reduction of its nitro group. The goal is to design a sensor with high sensitivity, selectivity, and a low detection limit.

The core of such a sensor is the working electrode, which is often modified to enhance its performance. Various nanomaterials, polymers, and other chemical modifiers can be applied to the electrode surface to:

Increase the electroactive surface area , leading to higher current signals.

Catalyze the electrochemical reaction , resulting in a lower reduction potential and improved sensitivity.

Promote the accumulation of the analyte at the electrode surface, thereby lowering the detection limit.

While there are no reports on electrochemical sensors specifically designed for this compound, numerous studies have focused on sensors for other nitroaromatic compounds, which are often environmental pollutants. These sensors have employed a variety of modified electrodes, including those based on carbon nanotubes, graphene, metal nanoparticles, and conductive polymers.

For example, the development of sensors for nitrobenzene (B124822) has utilized materials like poly(amic acid)-embedded silver nanoparticles to create a sensing platform with a wide linear range and a low detection limit. researchgate.net The principles and materials used in these sensors could be adapted for the detection of this compound. The key challenge would be to achieve selectivity for the target molecule in the presence of other, structurally similar interfering compounds.

Table 2: Potential Materials for Electrode Modification in a Sensor for this compound

Material TypeExamplePotential Advantage for Detection
Carbon Nanomaterials Graphene, Carbon NanotubesHigh surface area and excellent electrical conductivity.
Metal Nanoparticles Gold, Silver, CopperCatalytic activity towards nitro group reduction.
Conductive Polymers Polyaniline, PolypyrroleCan pre-concentrate the analyte and facilitate electron transfer.
Metal Oxides Titanium Dioxide, Zinc OxideCan enhance catalytic activity and stability of the sensor.

Note: The suitability and effectiveness of these materials for the detection of this compound would require experimental verification.

Future Directions and Emerging Research Avenues for 5 Chloro 2 Fluoro 4 Nitrobenzoic Acid

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of specifically substituted aromatic compounds like 5-chloro-2-fluoro-4-nitrobenzoic acid is a foundational aspect of organic chemistry. wikipedia.orgbyjus.com While traditional methods for the nitration of aromatic compounds, often employing mixtures of nitric and sulfuric acids, are well-established, future research is geared towards developing more efficient, selective, and environmentally benign synthetic routes. rushim.rujove.com

One promising avenue lies in the exploration of milder and more regioselective nitrating agents. The direct nitration of a precursor like 5-chloro-2-fluorobenzoic acid presents regioselectivity challenges. ossila.com Future methodologies could involve the use of novel catalysts or directing groups to precisely control the position of the nitro group, thereby increasing the yield of the desired isomer and minimizing the formation of byproducts.

Furthermore, flow chemistry represents a significant leap forward in the synthesis of nitroaromatic compounds. Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, which is crucial for managing the exothermic nature of nitration reactions. byjus.com This approach not only enhances safety but also allows for higher throughput and easier scalability. The development of a continuous flow process for the synthesis of this compound could represent a significant advancement in its production.

Another area of active research is the development of greener synthetic methods. This includes the use of solid acid catalysts to replace corrosive liquid acids like sulfuric acid, and the exploration of alternative solvents that are less harmful to the environment. The goal is to create a synthetic pathway that is not only efficient but also sustainable.

A patent for a related isomer, 2-chloro-4-fluoro-5-nitrobenzoic acid, describes a synthesis method starting from 2-chloro-4-fluorotoluene (B151448), which undergoes photochlorination, mixed acid nitration, and subsequent hydrolysis-oxidation. google.com This multi-step approach highlights the complexity that can be involved in achieving specific substitution patterns and suggests that novel, more direct routes for this compound would be highly valuable.

Synthetic ApproachPotential AdvantagesResearch Focus
Catalytic Nitration Higher regioselectivity, milder reaction conditionsDevelopment of novel catalysts and directing groups
Flow Chemistry Enhanced safety, improved scalability, precise reaction controlOptimization of reactor design and reaction parameters
Green Synthesis Reduced environmental impact, use of recyclable catalystsExploration of solid acid catalysts and green solvents

Exploration of Advanced Functional Materials Incorporating this compound Scaffolds

The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced functional materials. The presence of electron-withdrawing fluoro and nitro groups, a reactive carboxylic acid, and a halogen atom provides multiple points for modification and incorporation into larger molecular architectures.

In the realm of materials science, benzoic acid derivatives are utilized in the design of materials with specific optical and electronic properties. chemicalbook.com For instance, the incorporation of this compound into polymer backbones could lead to the development of novel polymeric materials with enhanced thermal stability, specific conductivity, or unique photophysical properties. A related compound, 5-chloro-2-fluorobenzoic acid, has been used in the synthesis of poly(phenylene ether)-based electrolyte membranes for proton exchange fuel cells, demonstrating the potential of such halogenated benzoic acids in energy applications. ossila.com

Furthermore, the nitro group can be reduced to an amino group, opening up a vast array of further chemical transformations. This would allow for the synthesis of a wide range of derivatives with potential applications in pharmaceuticals and agrochemicals. For example, the isomeric 2-chloro-4-fluoro-5-nitrobenzoic acid is a known intermediate in the synthesis of the antifungal agent Albaconazole. innospk.com This suggests that this compound could also serve as a precursor to biologically active molecules.

The development of novel liquid crystals and organic light-emitting diodes (OLEDs) could also benefit from the incorporation of scaffolds derived from this compound. The rigid aromatic core and the potential for intermolecular interactions through its functional groups are desirable features for the design of such materials.

Material ClassPotential ApplicationKey Features of this compound
Polymers Proton exchange membranes, high-performance plasticsThermal stability, tunable electronic properties
Pharmaceuticals Antifungal agents, enzyme inhibitorsPrecursor to biologically active amines
Organic Electronics Liquid crystals, OLEDsRigid core, potential for intermolecular interactions

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to chemical research to accelerate discovery and innovation. rsc.org For a molecule like this compound, AI and ML can play a significant role in predicting its properties, optimizing its synthesis, and designing new derivatives with desired functionalities.

One key application is the prediction of reaction outcomes and the optimization of synthetic routes. ML algorithms can be trained on large datasets of chemical reactions to predict the most efficient way to synthesize a target molecule, including the optimal reagents, catalysts, and reaction conditions. This can significantly reduce the amount of time and resources required for experimental work. For instance, ML models have been used to predict Hammett's constants for benzoic acid derivatives, which quantify the electron-donating or -accepting power of substituents and are crucial for understanding reactivity. acs.org

AI can also be used to predict the physicochemical and biological properties of this compound and its derivatives. By analyzing the molecular structure, machine learning models can estimate properties such as solubility, toxicity, and binding affinity to biological targets. This predictive capability is invaluable in the early stages of drug discovery and materials design, allowing researchers to prioritize the synthesis of compounds with the most promising profiles. nih.gov

Furthermore, generative AI models can be employed to design novel molecules based on the this compound scaffold. By specifying a set of desired properties, these models can propose new chemical structures that are likely to exhibit those properties. This approach has the potential to dramatically accelerate the discovery of new materials and therapeutic agents.

Role in Supramolecular Chemistry and Engineered Molecular Assemblies

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. mdpi.com The functional groups present in this compound, particularly the carboxylic acid and the halogen atoms, make it an excellent candidate for use as a building block in supramolecular assemblies.

The carboxylic acid group can participate in strong and directional hydrogen bonding, a fundamental interaction in supramolecular chemistry. This allows for the formation of well-defined structures such as dimers, chains, and networks. The halogen atoms, particularly the chlorine, can engage in halogen bonding, which is an increasingly recognized and utilized non-covalent interaction for the construction of supramolecular architectures. acs.orgresearchgate.net Halogen bonds are highly directional and their strength can be tuned, providing a powerful tool for crystal engineering and the design of functional materials. acs.org

The combination of hydrogen and halogen bonding capabilities in a single molecule opens up possibilities for creating complex and highly organized supramolecular structures. These assemblies could find applications in areas such as gas storage, separation, and catalysis. For example, the formation of porous crystalline materials, known as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), could be explored using derivatives of this compound as linkers.

Research into the self-assembly of similar halogenated molecules has shown that subtle changes in the molecular structure can have a profound impact on the resulting supramolecular architecture. xmu.edu.cnrsc.org Therefore, a detailed investigation into the self-assembly behavior of this compound is a promising avenue for future research.

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding the mechanism and kinetics of chemical reactions is crucial for optimizing their efficiency and safety. Advanced in-situ spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, are powerful tools for gaining this understanding.

For the synthesis of this compound, techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be employed to monitor the progress of the nitration reaction. rushim.ru These techniques can provide valuable information about the formation of intermediates, the consumption of reactants, and the formation of products in real-time. This data is essential for developing accurate kinetic models and for optimizing reaction conditions to maximize yield and minimize byproducts.

For instance, Raman spectroscopy has been used to study the equilibria involved in nitration reactions using mixtures of nitric acid and acetic anhydride. rushim.ru Similar studies on the nitration of precursors to this compound could provide deep insights into the reaction mechanism.

Furthermore, these in-situ techniques are invaluable for ensuring the safety of potentially hazardous reactions like nitration. By providing real-time information about the reaction progress and temperature, they can be integrated into automated control systems to prevent runaway reactions.

The application of these advanced analytical methods will not only lead to a better understanding of the chemistry of this compound but will also facilitate the development of more robust and efficient manufacturing processes.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2-fluoro-4-nitrobenzoic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of halogenated nitrobenzoic acids typically involves nitration, halogenation, or functional group interconversion. For derivatives like this compound, key steps include:
  • Chlorination/Fluorination : Use of thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) with catalysts like N-methylacetamide or DMF in solvents such as dichloromethane (DCM) or benzene. Reaction temperatures range from 0°C to 50°C, with reflux times varying between 1–12 hours .
  • Nitration : Controlled nitration of precursor benzoic acids using mixed acids (HNO₃/H₂SO₄) under low temperatures to avoid over-nitration.
  • Purification : Crystallization from polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) or column chromatography (silica gel, eluent: DCM/methanol).
    Critical Factors : Solvent polarity, catalyst selection, and temperature significantly impact regioselectivity. For example, DMF as a catalyst in DCM at 50°C yields higher purity solids compared to benzene-based reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Verify substitution patterns (e.g., nitro group at C4, chloro at C5, fluoro at C2) via chemical shifts and coupling constants. For example, nitro groups deshield adjacent protons (δ ~8.5–9.0 ppm) .
  • FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹), nitro (asymmetric stretch ~1520 cm⁻¹), and C-F stretches (~1100 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion [M-H]⁻ (expected m/z: 232.96 for C₇H₂ClFNO₄⁻) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Hazard Mitigation : Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation and respiratory hazards.
  • Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile reagents (e.g., SOCl₂) .
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal.

Advanced Research Questions

Q. How do competing substituents (Cl, F, NO₂) influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing nitro group at C4 deactivates the ring, directing nucleophilic attack to meta/para positions relative to existing substituents.
  • Steric Effects : Fluorine’s small size allows minimal steric hindrance, while chlorine’s larger size may slow reactions at adjacent positions.
  • Experimental Design :
  • Compare reaction rates with amines (e.g., aniline) under varying conditions (polar aprotic solvents, microwave irradiation).
  • Monitor regioselectivity via HPLC or LC-MS. Microwave-assisted reactions (e.g., 100°C, 10 min) improve yields in solvent-free conditions .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for nitrobenzoic acid derivatives?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, X-ray crystallography, and computational modeling (DFT) to assign ambiguous peaks. For example, DFT-calculated ¹³C shifts can clarify nitro group positioning .
  • Controlled Experiments : Synthesize isotopically labeled analogs (e.g., ¹⁵N-nitro) to isolate specific signal contributions .

Q. How can computational chemistry predict the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., hydrolysis of nitro groups) in aqueous buffers (pH 2–12) at 25–100°C.
  • Thermogravimetric Analysis (TGA) : Experimentally validate predicted decomposition temperatures (e.g., nitro group loss ~200°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.